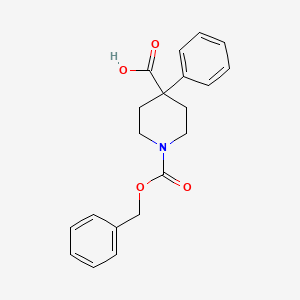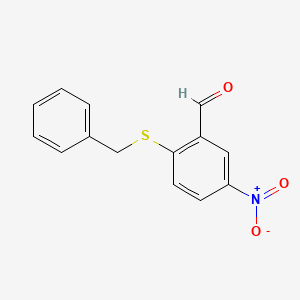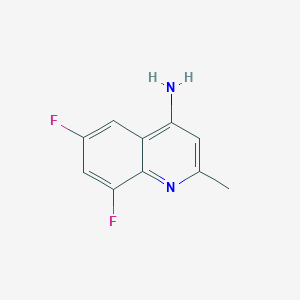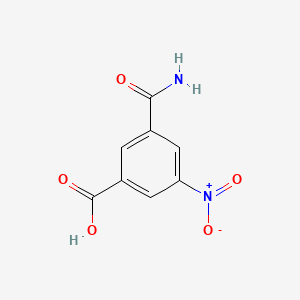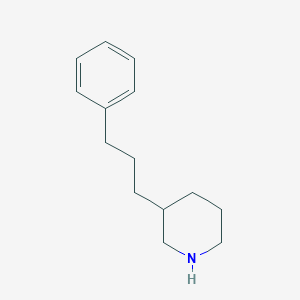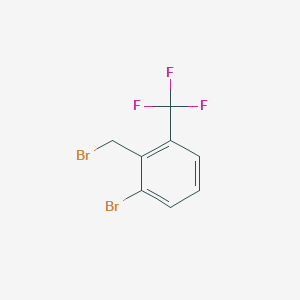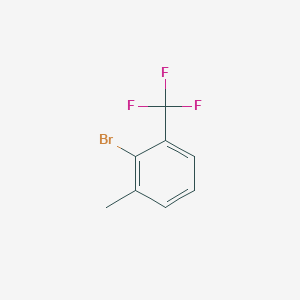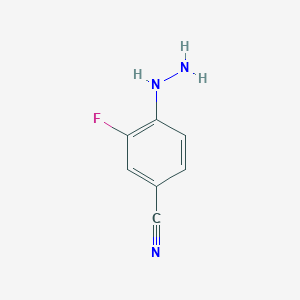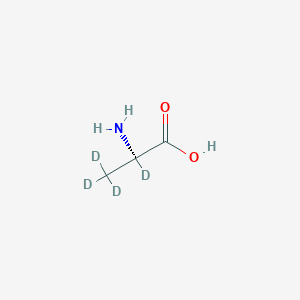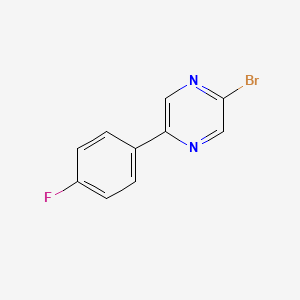
2-Bromo-5-(4-fluorophenyl)pyrazine
Descripción general
Descripción
2-Bromo-5-(4-fluorophenyl)pyrazine is a chemical compound with the molecular formula C10H6BrFN2 . It has a molecular weight of 253.07 .
Synthesis Analysis
The synthesis of 2-Bromo-5-(4-fluorophenyl)pyrazine involves several steps . An optimized strategy for the synthesis of the potent p38α mitogen-activated protein kinase inhibitors starting from 2-fluoro-4-methylpyridine has been reported . This strategy avoids the use of palladium as a catalyst and is more diverse and versatile .Molecular Structure Analysis
The molecular structure of 2-Bromo-5-(4-fluorophenyl)pyrazine consists of a pyrazine ring bound to a phenyl group . The InChI code for this compound is 1S/C10H6BrFN2/c11-10-6-13-9(5-14-10)7-1-3-8(12)4-2-7/h1-6H .Physical And Chemical Properties Analysis
2-Bromo-5-(4-fluorophenyl)pyrazine is a solid at room temperature . It has a molecular weight of 253.07 . The compound’s InChI code is 1S/C10H6BrFN2/c11-10-6-13-9(5-14-10)7-1-3-8(12)4-2-7/h1-6H .Aplicaciones Científicas De Investigación
“2-Bromo-5-(4-fluorophenyl)pyrazine” is a chemical compound with the molecular formula C10H6BrFN2 . It’s used in various scientific fields, particularly in the synthesis of other complex molecules .
One specific field where this compound finds application is in the synthesis of Pyrrolopyrazine derivatives . Pyrrolopyrazine is a biologically active scaffold that contains pyrrole and pyrazine rings . Compounds with this scaffold have exhibited different biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
The synthetic routes for pyrrolopyrazine derivatives include cyclization, ring annulation, cycloaddition, direct C-H arylation, and other methods . However, the specific method of application or experimental procedures for “2-Bromo-5-(4-fluorophenyl)pyrazine” in these syntheses is not clearly mentioned .
The results or outcomes obtained from the use of “2-Bromo-5-(4-fluorophenyl)pyrazine” in these syntheses are also not clearly stated . However, it’s mentioned that pyrrolopyrazine derivatives have shown significant biological activities, which suggests that “2-Bromo-5-(4-fluorophenyl)pyrazine” could play a crucial role in these syntheses .
- This compound could be used in the synthesis of pharmacologically active decorated six-membered diazines .
- The synthetic approaches applied in preparing these diazines include modulation of myeloid leukemia, breast cancer and idiopathic pulmonary fibrosis, antimicrobial, antifungal, antiparasitic, diuretic, antitumor, antifilarial, DNA topoisomerase II inhibitors, antitubercular agents, antimalarial and antiplasmodial, anti-inflammatory and analgesic activities, anti-HIV, cardiovascular agents and antihypertensive, antiulcer agents, hair disorders activities, calcium-sensing receptor antagonists, DPP-IV inhibitors, antidiabetic, potent adenosine A2a receptor agonistic or antagonist action .
- However, the specific method of application or experimental procedures for “2-Bromo-5-(4-fluorophenyl)pyrazine” in these syntheses is not clearly mentioned .
- The results or outcomes obtained from the use of “2-Bromo-5-(4-fluorophenyl)pyrazine” in these syntheses are also not clearly stated .
- “2-Bromo-5-(4-fluorophenyl)pyrazine” could be used in the synthesis of Pyrrolopyrazine derivatives .
- Pyrrolopyrazine derivatives exhibited more antibacterial, antifungal, and antiviral activities, while 5H-pyrrolo[2,3-b]pyrazine derivatives showed more activity on kinase inhibition .
- However, the specific method of application or experimental procedures for “2-Bromo-5-(4-fluorophenyl)pyrazine” in these syntheses is not clearly mentioned .
- The results or outcomes obtained from the use of “2-Bromo-5-(4-fluorophenyl)pyrazine” in these syntheses are also not clearly stated .
Pharmacologically Active Decorated Six-Membered Diazines
Pyrrolopyrazine Derivatives
- This compound could be used in the synthesis of decorated six-membered diazines .
- The synthetic approaches applied in preparing these diazines include modulation of myeloid leukemia, breast cancer and idiopathic pulmonary fibrosis, antimicrobial, antifungal, antiparasitic, diuretic, antitumor, antifilarial, DNA topoisomerase II inhibitors, antitubercular agents, antimalarial and antiplasmodial, anti-inflammatory and analgesic activities, anti-HIV, cardiovascular agents and antihypertensive, antiulcer agents, hair disorders activities, calcium-sensing receptor antagonists, DPP-IV inhibitors, antidiabetic, potent adenosine A2a receptor agonistic or antagonist action .
- However, the specific method of application or experimental procedures for “2-Bromo-5-(4-fluorophenyl)pyrazine” in these syntheses is not clearly mentioned .
- The results or outcomes obtained from the use of “2-Bromo-5-(4-fluorophenyl)pyrazine” in these syntheses are also not clearly stated .
- “2-Bromo-5-(4-fluorophenyl)pyrazine” could be used in the synthesis of Pyrrolopyrazine derivatives .
- Pyrrolopyrazine derivatives exhibited more antibacterial, antifungal, and antiviral activities, while 5H-pyrrolo[2,3-b]pyrazine derivatives showed more activity on kinase inhibition .
- However, the specific method of application or experimental procedures for “2-Bromo-5-(4-fluorophenyl)pyrazine” in these syntheses is not clearly mentioned .
- The results or outcomes obtained from the use of “2-Bromo-5-(4-fluorophenyl)pyrazine” in these syntheses are also not clearly stated .
Synthesis of Decorated Six-Membered Diazines
Pyrrolopyrazine Derivatives
Safety And Hazards
The compound should be handled with care to avoid contact with skin and eyes . It should not be inhaled or ingested, and protective clothing, gloves, and eye/face protection should be worn when handling the compound . In case of contact with skin or eyes, or if swallowed, immediate medical attention is required .
Propiedades
IUPAC Name |
2-bromo-5-(4-fluorophenyl)pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrFN2/c11-10-6-13-9(5-14-10)7-1-3-8(12)4-2-7/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLPAAJCOMZOXAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C(C=N2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20630808 | |
| Record name | 2-Bromo-5-(4-fluorophenyl)pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20630808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-(4-fluorophenyl)pyrazine | |
CAS RN |
153295-35-3 | |
| Record name | 2-Bromo-5-(4-fluorophenyl)pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20630808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

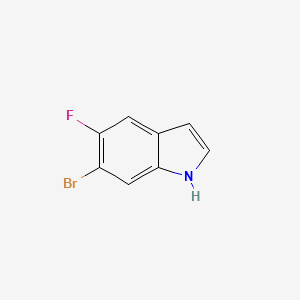
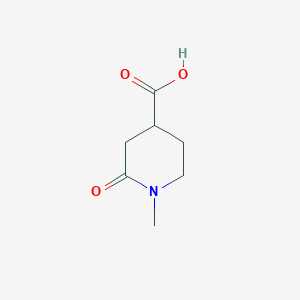
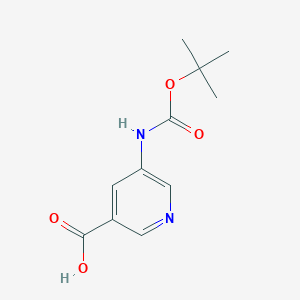
![[1,4'-Bipiperidine]-4'-carboxamide dihydrochloride](/img/structure/B1291832.png)
